Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride
Description
Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is a bicyclic compound featuring a 2-azabicyclo[3.1.0]hexane core substituted with a trifluoromethyl group at the 6-position and a methyl ester at the 3-position. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in medicinal chemistry and drug discovery. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization in therapeutic agents .
Properties
IUPAC Name |
methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO2.ClH/c1-14-7(13)4-2-3-5(6(3)12-4)8(9,10)11;/h3-6,12H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBRGUPLTWUXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2C(C2N1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and General Reaction Conditions
The synthesis typically involves the construction of the bicyclic azabicyclo[3.1.0]hexane framework via annulation reactions between cyclopropenes and aminocyclopropanes. A key strategy is the (3 + 2) annulation, which forms the bicyclic ring system with high diastereoselectivity and yield.
Photoredox Catalysis : Both organic and iridium-based photoredox catalysts have been employed to facilitate the annulation under mild conditions. The use of blue LED irradiation activates the catalyst, enabling efficient cyclization and functional group incorporation.
Reaction Conditions : These reactions are generally conducted at ambient temperature under blue LED light, often in solvents such as dichloromethane or acetonitrile. The presence of the trifluoromethyl group is introduced via appropriately substituted cyclopropene precursors.
Hydrochloride Salt Formation : After bicyclic core formation, the free base is typically converted into its hydrochloride salt by treatment with hydrogen chloride in solvents like dioxane or methanol, enhancing compound stability and handling.
Multi-Step Synthetic Sequence Example
A representative synthetic sequence, adapted from recent medicinal chemistry literature, includes:
This sequence highlights the integration of organometallic addition, sulfinamide chiral auxiliaries, and photoredox catalysis to achieve the target compound with stereochemical control.
Industrial Production Considerations
Industrial scale synthesis is less documented but likely follows scalable photoredox catalytic methods due to their efficiency and mild conditions.
Photoredox catalysis combined with blue LED irradiation is advantageous for industrial application because it minimizes harsh reagents and allows for precise control over stereochemistry and yield.
Purification steps typically involve crystallization of the hydrochloride salt to ensure high purity and stability.
Chemical Reaction Analysis
Types of Reactions Involved
Annulation Reactions : The key step involves (3 + 2) cycloaddition between cyclopropenes and aminocyclopropanes to form the bicyclic azabicyclo[3.1.0]hexane framework.
Hydrochlorination : Conversion of the free amine to its hydrochloride salt enhances solubility and stability.
Substitution and Functional Group Manipulation : Introduction of the trifluoromethyl group and methyl ester functionalities is achieved via substitution on suitably functionalized intermediates.
Common Reagents and Catalysts
| Reagent/Catalyst | Role | Typical Conditions |
|---|---|---|
| Organic or Iridium Photoredox Catalyst | Catalyzes annulation under light | Blue LED irradiation, ambient temperature |
| Cyclopropylmagnesium Bromide (Grignard Reagent) | Nucleophilic addition to sulfinamide intermediates | −78 °C to room temperature |
| Hydrogen Chloride (HCl) in Dioxane or Methanol | Salt formation | 0 °C to room temperature |
| Solvents (DCM, THF, MeOH) | Reaction medium | Anhydrous, inert atmosphere |
Comparative Data Table of Preparation Parameters
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Photoredox Catalyst Type | Organic or Iridium complex | Iridium complexes such as [Ir(ppy)3] or organic dyes |
| Light Source | Blue LED | 450–470 nm wavelength |
| Temperature | Reaction temperature | −78 °C (for Grignard addition) to ambient (for annulation) |
| Reaction Time | Duration | 1–4 hours depending on step |
| Yield | Overall isolated yield | Typically 60–85% for annulation step |
| Purification | Method | Crystallization of hydrochloride salt, chromatography |
Notes on Stereochemistry and Purity
The use of chiral sulfinamide auxiliaries in early steps allows for stereochemical control, yielding specific enantiomers of the bicyclic compound.
Diastereoselectivity is enhanced by photoredox catalysis conditions, producing compounds with three contiguous stereocenters.
Purity is confirmed by NMR, LCMS, and melting point analysis, with high purity (>95%) achievable through crystallization of the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Hydrochlorination: This compound can participate in transfer hydrochlorination reactions, where it acts as a surrogate to release hydrogen chloride.
Annulation Reactions: It can be synthesized through (3 + 2) annulation reactions involving cyclopropenes and aminocyclopropanes.
Common Reagents and Conditions
Photoredox Catalysts: Organic or iridium photoredox catalysts are commonly used in the synthesis of this compound.
Blue LED Irradiation: This condition is essential for achieving high yields and diastereoselectivity in the annulation reactions.
Major Products Formed
The major products formed from these reactions include various bicyclic scaffolds with three contiguous stereocenters, which are valuable intermediates in medicinal chemistry .
Scientific Research Applications
Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is a complex organic compound featuring a unique bicyclic structure, a trifluoromethyl group, and an azabicyclohexane core. It has a molecular weight of approximately 245.63 g/mol . The compound is characterized by its potential applications in medicinal chemistry and biochemical research.
Scientific Research Applications
- Medicinal Chemistry The compound is investigated for interactions with specific enzymes and receptors, indicating potential uses in drug development. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes.
- Organic Synthesis Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is synthesized using multi-step organic synthesis techniques that require careful control of reaction conditions to ensure high yields and purity. Common reagents for reactions involving this compound include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 6-fluoro-2-azabicyclo[3.1.0]hexane-3-carboxylate | Contains a fluoro group instead of trifluoromethyl | Less lipophilic than the trifluoromethyl variant |
| Methyl 6-(difluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate | Contains a difluoromethyl group | Intermediate lipophilicity compared to trifluoromethyl |
| Methyl 6-(trichloromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate | Contains a trichloromethyl group | Potentially different reactivity due to chlorine atoms |
Mechanism of Action
The mechanism of action of methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure and trifluoromethyl group contribute to its binding affinity and selectivity for certain biological targets. detailed studies on its exact mechanism of action and molecular targets are still ongoing .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
2-Azabicyclo[3.1.0]hexane Derivatives
- Methyl 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride Structure: Differs by replacing the trifluoromethyl group with two methyl groups at the 6-position. Reported applications include use as a synthetic intermediate for kinase inhibitors . CAS: 565456-77-1 .
Methyl exo-3-Azabicyclo[3.1.0]hexane-6-carboxylate Hydrochloride
- Structure : Lacks the trifluoromethyl group; the ester group is positioned at the 6-carbon.
- Synthesis : Prepared via nucleophilic substitution reactions (e.g., with potassium carbonate in DMSO at 120°C, yielding ~70% purity) .
- Applications : Used in peptide mimetics and protease inhibitors due to its rigid bicyclic framework .
3-Azabicyclo[3.2.0]heptane Derivatives
- Mezlocillin Sodium Monohydrate Structure: Contains a 4-thia-1-azabicyclo[3.2.0]heptane core with a carboxy group and antibiotic side chains. Applications: A β-lactam antibiotic targeting penicillin-binding proteins. The larger bicyclic system increases ring strain, enhancing reactivity toward bacterial enzymes .
Functional Group Comparisons
*Calculated based on C₈H₉ClF₃N₂O₂.
Biological Activity
Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride, commonly referred to as compound 1822598-17-3, is a synthetic organic compound characterized by its unique bicyclic structure and trifluoromethyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent.
- Molecular Formula : CHFNO
- Molecular Weight : 209.17 g/mol
- CAS Number : 1822598-17-3
Biological Activity
The biological activity of Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride has been explored in various studies, particularly focusing on its potential therapeutic effects and mechanisms of action.
Research indicates that compounds with similar structural motifs often interact with biological targets such as enzymes and receptors. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which may contribute to the compound's biological efficacy.
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains, including drug-resistant strains. For instance, derivatives of azabicyclo compounds have shown promising results in inhibiting the growth of pathogens like Staphylococcus aureus and Escherichia coli.
- Anticoccidial Effects : A study highlighted the effectiveness of azabicyclo compounds as anticoccidial agents in vivo, suggesting that Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride may possess similar properties at specific concentrations (e.g., 25 ppm in feed) .
- Neuropharmacological Potential : Given its structural similarities to known psychoactive compounds, there is a hypothesis regarding its potential effects on neurotransmitter systems, particularly in modulating glutamate receptors which are crucial for cognitive functions .
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
